molecular formula C11H20N2O2 B13010213 tert-butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate

tert-butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate

Cat. No.: B13010213
M. Wt: 212.29 g/mol
InChI Key: NKLUMVARBVWVMR-BGZDPUMWSA-N
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Description

tert-Butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate is a chemical compound with a complex bicyclic structure. It is known for its unique properties and potential applications in various fields such as chemistry, biology, and medicine. The compound contains a tert-butyl carbamate group and a bicyclo[3.1.0]hexane ring system, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate typically involves multiple steps. One common method includes the protection of the amino group using a tert-butyl carbamate (Boc) group. The reaction conditions often involve the use of Boc anhydride and a suitable base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete protection of the amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted carbamates or amines.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[310]hexanyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is used as a probe to study enzyme-substrate interactions. Its bicyclic structure makes it a valuable tool for investigating the mechanisms of various biochemical processes.

Medicine

In medicine, tert-butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate has potential applications as a drug candidate. Its ability to interact with specific molecular targets makes it a promising compound for the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bicyclic structure of the compound allows for precise interactions with these targets, making it a potent modulator of biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: A simpler compound with a similar carbamate group but lacking the bicyclic structure.

    tert-Butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate: A compound with a similar carbamate group but different stereochemistry and functional groups.

Uniqueness

tert-Butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate is unique due to its bicyclic structure and specific stereochemistry. These features contribute to its distinct chemical behavior and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and interact with specific molecular targets sets it apart from other similar compounds.

Properties

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

tert-butyl N-[(1S,2R,5R,6S)-6-amino-2-bicyclo[3.1.0]hexanyl]carbamate

InChI

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-4-6-8(7)9(6)12/h6-9H,4-5,12H2,1-3H3,(H,13,14)/t6-,7-,8-,9+/m1/s1

InChI Key

NKLUMVARBVWVMR-BGZDPUMWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2[C@H]1[C@H]2N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC2C1C2N

Origin of Product

United States

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